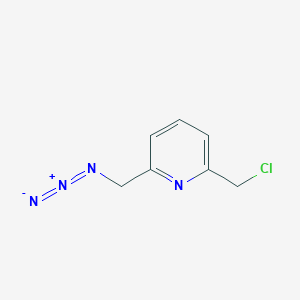
3-Methylnonadec-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylnonadec-2-en-1-ol: is an organic compound belonging to the class of unsaturated alcohols It features a long carbon chain with a double bond and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonadec-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-Methylnonadec-2-yne. This method includes the following steps:
Hydroboration: The alkyne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Methylnonadec-2-yne using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Methylnonadec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form a saturated alcohol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
科学的研究の応用
3-Methylnonadec-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methylnonadec-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and double bond allow it to participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
類似化合物との比較
3-Methylbut-2-en-1-ol: A shorter chain unsaturated alcohol with similar reactivity.
3-Methylhex-2-en-1-ol: Another unsaturated alcohol with a medium-length carbon chain.
3-Methyl-2-butenol: A structurally similar compound with a different position of the double bond.
Uniqueness: 3-Methylnonadec-2-en-1-ol is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter chain analogs. Its specific structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
494764-73-7 |
|---|---|
分子式 |
C20H40O |
分子量 |
296.5 g/mol |
IUPAC名 |
3-methylnonadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h18,21H,3-17,19H2,1-2H3 |
InChIキー |
FQWFKWSDGMZRQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


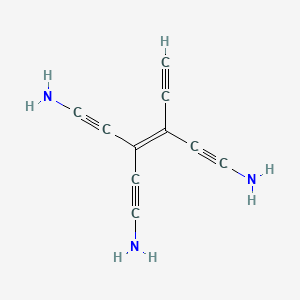


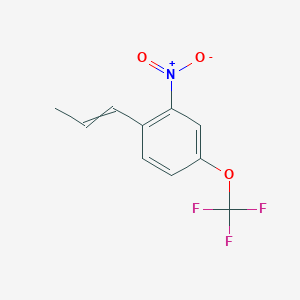
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
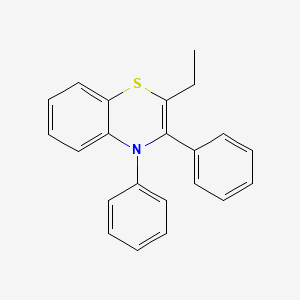
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
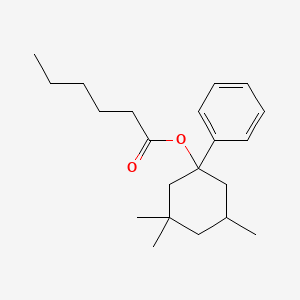
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
